2-(3-氯苯基)-1,3-苯并噻唑

描述

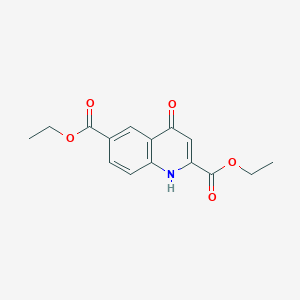

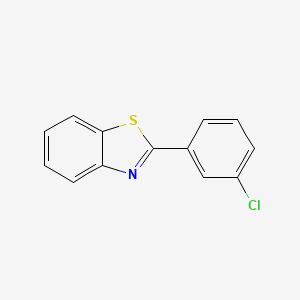

2-(3-Chlorophenyl)-1,3-benzothiazole is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities. The presence of the chlorophenyl group at the 2-position of the benzothiazole ring can significantly influence the chemical and physical properties of the molecule, as well as its biological activity.

Synthesis Analysis

The synthesis of benzothiazole derivatives, including those with chlorophenyl groups, typically involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions . Additionally, copper(II)-catalyzed intramolecular coupling-cyclization of N-(2-chlorophenyl)benzothioamides has been reported as an efficient method for synthesizing 2-aryl or 2-alkyl-substituted benzothiazoles .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be elucidated using various spectroscopic techniques such as FT-IR, NMR (both ^1H and ^13C), and UV spectroscopy, as well as quantum mechanical methods like density functional theory (DFT) . These studies provide detailed information on the electronic, vibrational, and structural properties of the compounds.

Chemical Reactions Analysis

Benzothiazoles can participate in various chemical reactions due to their reactive sites. For instance, the synthesis of fluorescent 2-(2',2''-bithienyl)-1,3-benzothiazoles involves the reaction of formyl-substituted bithiophenes with ortho-aminobenzenethiol . Moreover, benzothiazoles can form complexes with metals, as seen in the synthesis of mercury(II) complexes with 2-styryl-1,3-benzothiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by substituents on the benzothiazole ring. For example, the introduction of a chlorophenyl group can affect the molecule's fluorescence properties, as well as its solubility and stability . The crystal structure of these compounds can be determined by single-crystal X-ray diffraction, which provides insights into the molecular conformation and intermolecular interactions . Additionally, the reactivity of benzothiazoles can be explored through their ability to undergo C-S bond cleavage reactions in basic media .

科学研究应用

晶体结构和相互作用:

- 由 (Venugopala、Nayak 和 Odhav,2013) 进行的研究探讨了一种相关化合物的晶体结构,重点介绍了其二面角以及由氢键和其他相互作用形成的三维网络。这些信息对于理解分子相互作用和设计新化合物至关重要。

合成方法:

- 由 (Jaseer、Prasad、Dandapat 和 Sekar,2010) 描述了一种苯并噻唑的铜(II)催化合成方法。此方法对于在温和条件下生成一系列苯并噻唑具有重要意义。

- (Mistry 和 Desai,2006) 报告了含氮和含硫杂环化合物的微波辅助合成,包括苯并噻唑,强调了这种方法的效率和快速性。

药理学评估:

- (李等人,2018) 讨论了一种基于苯并噻唑的化合物,用作用于 pH 检测的荧光化学传感器,表明其在生物样品和中性水样中的潜力。

抗真菌应用:

- 由 (Herrera Cano 等人,2015) 进行的研究重点关注苯并噻唑衍生物的抗真菌特性,特别是它们对植物病原体灰葡萄孢菌的有效性。

缓蚀作用:

- 由 (Salarvand 等人,2017) 撰写的论文探讨了苯并噻唑衍生物在抑制低碳钢腐蚀中的应用,突出了它们在工业应用中的潜力。

抗菌活性:

- (Karim,2019) 研究了 2-芳基苯并噻唑的抗菌特性,显示某些衍生物对特定细菌菌株的有效性。

固相合成:

- 由 (Huang 和 Tang,2003) 描述了一种苯并噻唑的固相合成方法,这对于有效、纯净地生产这些化合物非常重要。

抗肿瘤活性:

- 由 (Chua 等人,1999) 撰写的论文探讨了苯并噻唑衍生物的合成及其潜在的抗肿瘤活性,这是开发新的癌症治疗方法的一个重要方面。

离子液体催化合成:

- (Gao 等人,2015) 报告了一种使用 CO2 的苯并噻唑绿色合成方法,突出了环保方法。

药物递送系统:

- 由 (Breen 等人,2019) 进行的研究讨论了将铁蛋白用作苯并噻唑类抗癌药物的药物递送系统,强调了药物制剂的进步。

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

A study on a similar compound suggests that the most probable molecular mechanism of action relies on interaction with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels .

Biochemical Pathways

It’s known that thiophene derivatives, which share a similar structure, play roles in various biochemical processes, including cell growth, differentiation, gene expression, and signal transduction .

Pharmacokinetics

A study on a similar compound suggests that following biotransformation, certain derivatives were identified .

Result of Action

Compounds with similar structures have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s known that environmental factors can significantly impact the action of similar compounds .

属性

IUPAC Name |

2-(3-chlorophenyl)-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNS/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOUFZHDORMXJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384741 | |

| Record name | 2-(3-chlorophenyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22868-31-1 | |

| Record name | 2-(3-Chlorophenyl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22868-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-chlorophenyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B3032487.png)

![4-chloro-2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B3032488.png)

![Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B3032494.png)